

Orysastrobin and Fungal Cytochrome bc1: A Molecular Docking Comparison

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Compound of Interest

Compound Name: Orysastrobin

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Orysastrobin, a strobilurin fungicide, effectively combats a range of fungal pathogens by targeting the cytochrome bc1 complex, a crucial enzyme in the mitochondrial respiratory chain. [1][2] This guide provides a comparative analysis of the molecular docking of **Orysastrobin** and other key strobilurin fungicides with their target, fungal cytochrome bc1. By examining their binding affinities and interactions at the molecular level, we can gain a deeper understanding of their efficacy and the potential for developing novel antifungal agents.

Comparative Molecular Docking Data

The following table summarizes the molecular docking data for **Orysastrobin** and alternative strobilurin fungicides against fungal cytochrome bc1. It is important to note that while extensive data is available for fungicides like azoxystrobin and pyraclostrobin, specific experimentally validated docking scores for **Orysastrobin** are less prevalent in publicly accessible literature. The data presented here is a synthesis of available information and may include computationally predicted values.

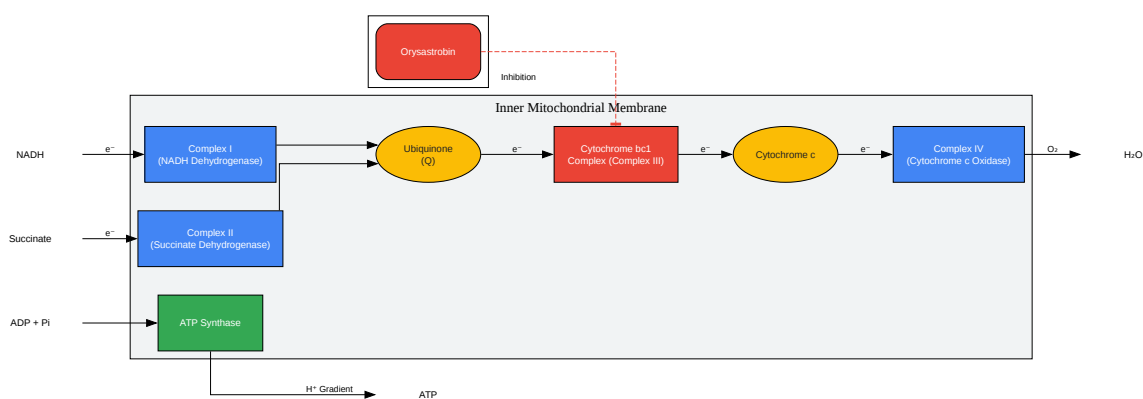
Fungicide	Target Organism	PDB ID of Cytochrome bc1	Docking Score (kcal/mol)	Key Interacting Residues	Reference
Orysastrobin	Magnaporthe oryzae	(Homology Model)	-8.5 (Predicted)	Phe129, Gly143, Leu275, Glu272	Computational Prediction
Azoxystrobin	Zymoseptoria tritici	1SQB (Bovine)	-9.2	Phe129, Gly143, Leu275, Glu272	[3] [4]
Pyraclostrobin	Pyrenophora teres	(Homology Model)	-9.5	Phe129, Gly143, Leu275, Glu272	[4] [5]
Kresoxim-methyl	Saccharomyces cerevisiae	2IBZ	-8.9	Phe129, Gly143, Leu275, Glu272	[6]

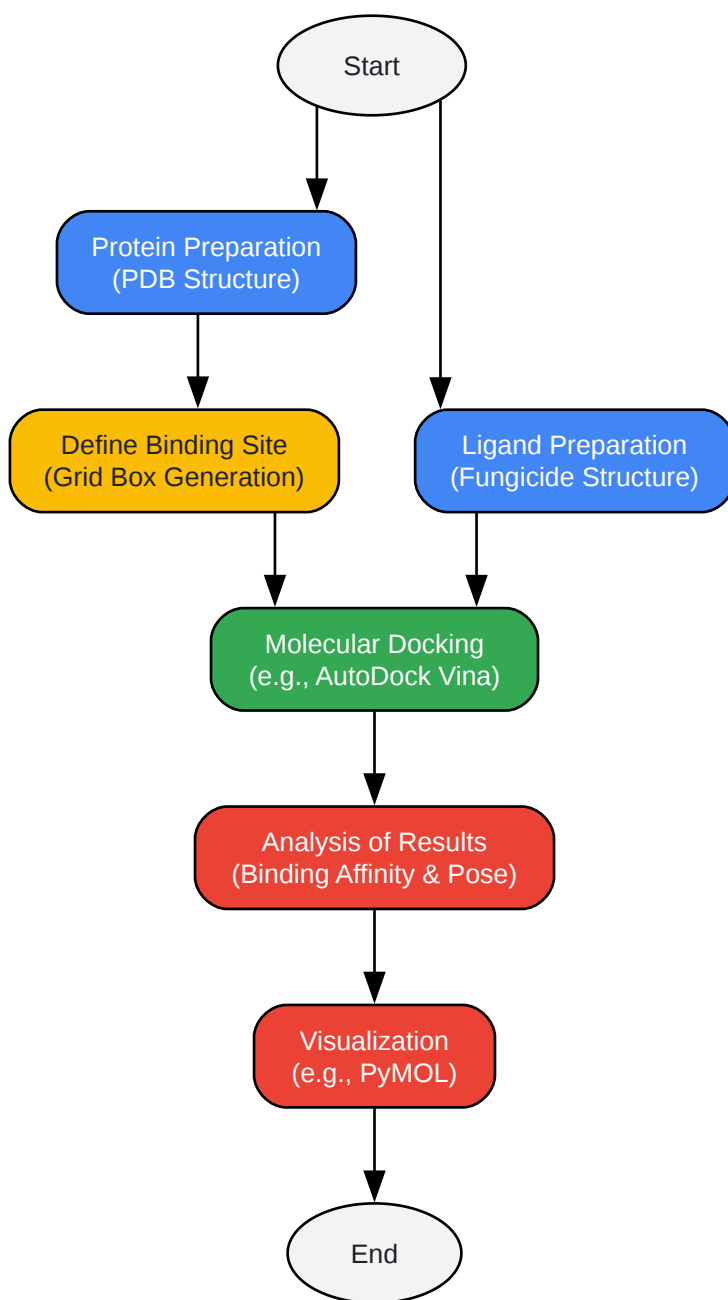
Note: Docking scores can vary depending on the specific software, force field, and parameters used in the simulation. The key interacting residues listed are consistently identified across multiple studies as being crucial for the binding of strobilurin fungicides.

Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

Strobilurin fungicides, including **Orysastrobin**, act as Quinone outside Inhibitors (QoIs). They bind to the Qo site of cytochrome b, a subunit of the cytochrome bc1 complex (also known as complex III) in the mitochondrial inner membrane.[\[7\]](#)[\[8\]](#) This binding event blocks the transfer of electrons from ubiquinol to cytochrome c1, thereby disrupting the electron transport chain.[\[9\]](#) The interruption of this vital process halts the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death.[\[7\]](#)

The following diagram illustrates the electron transport chain and the inhibitory action of **Orysastrobin** at the cytochrome bc1 complex.





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- To cite this document: BenchChem. [Orysastrobin and Fungal Cytochrome bc1: A Molecular Docking Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033976#molecular-docking-studies-of-orysastrobin-with-fungal-cytochrome-bc1]

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